molecular formula C20H18N4O2 B11673039 N'-[(E)-1-(2-hydroxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

N'-[(E)-1-(2-hydroxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Cat. No.: B11673039
M. Wt: 346.4 g/mol
InChI Key: IVZOCNBTGRDAQY-CIAFOILYSA-N
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Description

N’-[(E)-1-(2-hydroxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzo[g]indazole core and a carbohydrazide group. The presence of the hydroxyphenyl and ethylidene groups further enhances its chemical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(2-hydroxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation of isonicotinic hydrazide with 2-hydroxyacetophenone derivatives. The reaction is usually carried out in an ethanol solution at elevated temperatures (around 70°C) for a few hours. The resulting mixture is then cooled to promote crystallization, yielding the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(2-hydroxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The ethylidene group can be reduced to form ethyl derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-1-(2-hydroxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(2-hydroxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the benzo[g]indazole core can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-1-(2-hydroxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is unique due to the presence of the hydroxyphenyl group, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C20H18N4O2/c1-12(14-7-4-5-9-17(14)25)21-24-20(26)19-16-11-10-13-6-2-3-8-15(13)18(16)22-23-19/h2-9,25H,10-11H2,1H3,(H,22,23)(H,24,26)/b21-12+

InChI Key

IVZOCNBTGRDAQY-CIAFOILYSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=C2CCC3=CC=CC=C3C2=NN1)/C4=CC=CC=C4O

Canonical SMILES

CC(=NNC(=O)C1=C2CCC3=CC=CC=C3C2=NN1)C4=CC=CC=C4O

Origin of Product

United States

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